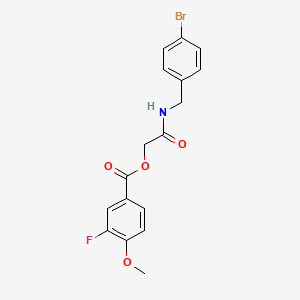

![molecular formula C16H16N4O2 B2747473 N-(4-(5,6,7,8-四氢吡啶并[4,3-d]嘧啶-6-甲酰基)苯基)乙酰胺 CAS No. 1704533-55-0](/img/structure/B2747473.png)

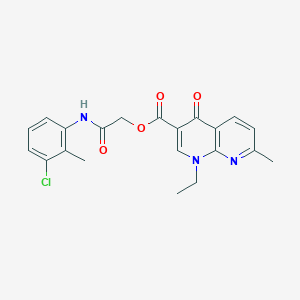

N-(4-(5,6,7,8-四氢吡啶并[4,3-d]嘧啶-6-甲酰基)苯基)乙酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“N-(4-(5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine-6-carbonyl)phenyl)acetamide” is a derivative of 5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine . It has been studied for its potential as a selective Axl inhibitor . Axl is a member of the TAM (Tyro3-Axl-Mer) family of receptor tyrosine kinases, and selective inhibition of Axl has been of interest in medicinal chemistry .

Synthesis Analysis

The synthesis of this compound involves the design and creation of a novel series of 5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine derivatives . The specific synthesis process for “N-(4-(5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine-6-carbonyl)phenyl)acetamide” is not detailed in the available sources.科学研究应用

嘧啶衍生物的合成与表征

二甲基甲酰胺介导的合成:Ajani 等人(2019 年)的一项研究重点关注基于吡唑和嘧啶的二氢嘧啶衍生物的经济高效合成,强调了它们在药物发现中潜在的药理学应用 (Ajani 等人,2019 年)。

抗真菌活性及 QSAR 研究:Rami 等人(2013 年)的研究合成了一系列二氢嘧啶衍生物,展示了它们对白色念珠菌的抗真菌活性,并通过 QSAR 研究探索了构效关系 (Rami 等人,2013 年)。

嘧啶衍生物的分子结构:Herold 等人(2002 年)合成了新的 4-芳基八氢吡啶并[1,2-c]嘧啶衍生物,通过 NMR 光谱和 X 射线衍射研究了它们的分子结构,表明具有进一步药理学探索的潜力 (Herold 等人,2002 年)。

使用嘧啶乙酰胺进行放射性配体成像

[18F]PBR111 的放射合成:Dollé 等人(2008 年)讨论了新型 2-苯基吡唑并[1,5-a]嘧啶乙酰胺系列(特别是 DPA-714)的开发,作为转运蛋白(18 kDa)的选择性配体用于 PET 成像,展示了放射性配体成像中的合成和应用 (Dollé 等人,2008 年)。

嘧啶衍生物的生物学评估

幽门螺杆菌脲酶抑制剂:Mamidala 等人(2021 年)的一项研究发现了新型二氢嘧啶和异羟肟酸杂化物作为幽门螺杆菌脲酶的有效抑制剂,突出了它们在治疗幽门螺杆菌引起的胃炎中的潜力 (Mamidala 等人,2021 年)。

降压活性:Rana 等人(2004 年)的研究合成了二氢嘧啶衍生物并测试了它们的降压活性,提供了对构效关系和治疗应用潜力的见解 (Rana 等人,2004 年)。

光学和电子特性

非线性光学探索:Hussain 等人(2020 年)的一项研究重点关注硫代嘧啶衍生物的非线性光学 (NLO) 特性,将 DFT/TDDFT 计算与实验数据进行比较,以突出它们在光电应用中的潜力 (Hussain 等人,2020 年)。

作用机制

Target of Action

The primary target of this compound is the PI3Kδ enzyme . This enzyme plays a crucial role in several cellular processes, including cell growth, proliferation, differentiation, motility, survival, and intracellular trafficking .

Mode of Action

The compound acts as a highly selective inhibitor of the PI3Kδ enzyme . By inhibiting this enzyme, it disrupts the PI3K/AKT/mTOR signaling pathway, which is often overactive in various types of cancer .

Biochemical Pathways

The compound primarily affects the PI3K/AKT/mTOR signaling pathway . This pathway is crucial for cellular quiescence, proliferation, cancer, and longevity. Inhibition of PI3Kδ leads to reduced AKT phosphorylation, thereby inhibiting the downstream mTOR pathway .

Pharmacokinetics

The compound has been identified as an orally available PI3Kδ inhibitor . .

Result of Action

The inhibition of PI3Kδ by the compound leads to reduced cell proliferation and induced apoptosis in certain cancer cells . It also shows efficacy in an in vivo antibody production model .

Action Environment

The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, the compound’s stability may be affected by temperature, as suggested by its recommended storage temperature of 2-8°C . Furthermore, the compound’s efficacy may be influenced by the cellular environment, such as the presence of other signaling molecules and the specific characteristics of the target cells .

未来方向

The future directions for this compound could involve further studies on its potential as a selective Axl inhibitor . This could include more detailed studies on its synthesis, molecular structure, chemical reactions, mechanism of action, and physical and chemical properties. Additionally, more research could be done to determine its safety and hazards.

属性

IUPAC Name |

N-[4-(7,8-dihydro-5H-pyrido[4,3-d]pyrimidine-6-carbonyl)phenyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N4O2/c1-11(21)19-14-4-2-12(3-5-14)16(22)20-7-6-15-13(9-20)8-17-10-18-15/h2-5,8,10H,6-7,9H2,1H3,(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPWPZFILZWDJIS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)C(=O)N2CCC3=NC=NC=C3C2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(2,3-Dihydro-1H-inden-1-yl)-2-(4-oxo-1,2,3,3a-tetrahydrocyclopenta[c][1,5]benzodiazepin-5-yl)acetamide](/img/structure/B2747390.png)

![(S)-6-Methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine](/img/structure/B2747393.png)

![3-[(3-Aminophenoxy)methyl]benzonitrile hydrochloride](/img/structure/B2747394.png)

![Cyclopropyl(4-(4,5-dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2747400.png)

![2-(2-(2,4-Dichlorophenoxy)acetamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2747404.png)

![N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)pentanamide](/img/structure/B2747406.png)

![N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]-2-(pyridin-3-yl)acetamide](/img/structure/B2747409.png)

![2,6-difluoro-N-(2-(6-(methylthio)-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2747412.png)